molecular formula C15H12Cl2O5 B1625660 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid CAS No. 61955-11-1

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid

Cat. No.: B1625660
CAS No.: 61955-11-1
M. Wt: 343.2 g/mol
InChI Key: PPQSYNKZJVAYIU-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of dichloro and hydroxy functional groups attached to a phenoxy ring, which is further connected to another phenoxy ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base to form the corresponding phenoxide ion.

    Coupling reaction: The phenoxide ion is then reacted with 4-bromophenol under appropriate conditions to form 2-(4-(2,4-dichlorophenoxy)phenoxy)phenol.

    Introduction of the propanoic acid group: The final step involves the esterification of the phenol intermediate with propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The dichloro groups can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated phenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The dichloro and hydroxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,4-Dichlorophenoxy)phenoxy)acetic acid
  • 2-(4-(2,4-Dichloro-5-methoxyphenoxy)phenoxy)propanoic acid
  • 2-(4-(2,4-Dichloro-5-aminophenoxy)phenoxy)propanoic acid

Uniqueness

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid is unique due to the presence of both dichloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O5/c1-8(15(19)20)21-9-2-4-10(5-3-9)22-14-7-13(18)11(16)6-12(14)17/h2-8,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSYNKZJVAYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542780
Record name 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61955-11-1
Record name 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2,5-dichloro-4-hydroxyphenoxy)phenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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